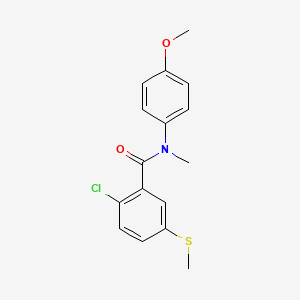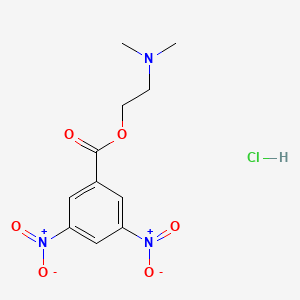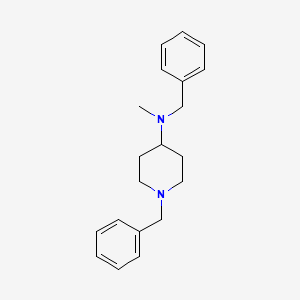
N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as CX614, is a compound that has gained interest in the scientific community due to its potential use in treating various neurological disorders. CX614 belongs to the class of AMPA receptor positive allosteric modulators, which are compounds that enhance the activity of the AMPA receptors in the brain.
Mecanismo De Acción
N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide acts as a positive allosteric modulator of the AMPA receptors in the brain. AMPA receptors are a type of ionotropic glutamate receptor that are involved in the transmission of excitatory signals between neurons. By enhancing the activity of the AMPA receptors, this compound can increase the strength of the synaptic connections between neurons, leading to improvements in cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance LTP in various regions of the brain, including the hippocampus and prefrontal cortex. This enhancement of LTP has been linked to improvements in learning and memory. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential use in treating Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its high potency and specificity for the AMPA receptors. This allows for precise modulation of synaptic activity in the brain. However, one limitation is that this compound has a relatively short half-life in the body, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more stable analogs of the compound. Overall, this compound has the potential to be a valuable tool in neuroscience research and a promising candidate for the development of novel therapeutics for neurological disorders.
Métodos De Síntesis
The synthesis of N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 3-ethyl-5-methylisoxazole-4-carboxylic acid with cyclododecanone in the presence of a strong base, followed by acid hydrolysis to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential use in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance long-term potentiation (LTP), which is a process that strengthens the connections between neurons in the brain. This enhancement of LTP has been linked to improvements in learning and memory, making this compound a promising candidate for cognitive enhancement.
Propiedades
IUPAC Name |
N-cyclododecyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-3-17-18(15(2)23-21-17)19(22)20-16-13-11-9-7-5-4-6-8-10-12-14-16/h16H,3-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWZXJGDTPBQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2CCCCCCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-mercapto-1-(tetrahydro-2-furanylmethyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6025090.png)

![4-[(dimethylamino)sulfonyl]-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6025108.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6025116.png)

![methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate](/img/structure/B6025134.png)
![3-{1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6025139.png)

![diisopropyl [(methylamino)methyl]phosphonate](/img/structure/B6025159.png)
![5-(1-benzyl-3-pyrrolidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6025164.png)
![2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B6025186.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6025195.png)
![4-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B6025196.png)